molecular formula C19H19N3O2 B1150140 Pirotinib

Pirotinib

Número de catálogo B1150140
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB;  EGFR) family, with potential antineoplastic activity. Upon administration, this compound selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1;  EGFR), 2 (ErbB2;  HER2), and 4 (ErbB4;  HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.

Aplicaciones Científicas De Investigación

Pirotinib is an orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, which includes ErbB1 (EGFR), ErbB2 (HER2), and ErbB4 (HER4). Its mechanism of action involves selective and irreversible binding to these receptors, leading to the inhibition of cell growth and angiogenesis in tumors that overexpress these RTKs. EGFRs are significantly involved in tumor cell proliferation and vascularization, making them overexpressed in various cancer types. The targeting of these receptors by this compound suggests its potential application in the treatment of cancers characterized by the overexpression of EGFR, HER2, and HER4. This mode of action underscores the scientific basis for exploring this compound in cancer research, particularly in studies aimed at understanding and intervening in the pathways that drive tumor growth and spread (This compound, 2020).

The research landscape around this compound reflects a broader interest in kinase inhibitors as a class of therapeutic agents. Similar compounds, such as larotrectinib, have demonstrated efficacy across various tumor types harboring specific genetic alterations, such as TRK fusions. Larotrectinib's success in treating cancers with TRK fusions, which occur in diverse cancers in children and adults, highlights the potential of targeting specific molecular pathways with kinase inhibitors. These findings are part of a growing body of evidence supporting the role of targeted therapies in oncology, where the focus shifts towards the molecular and genetic underpinnings of cancer (Drilon et al., 2018). Moreover, the development and approval of larotrectinib based on its mechanism of action, rather than the specific type of cancer, underscore the importance of molecularly targeted approaches in the development of new cancer treatments (Scott, 2019).

Propiedades

Fórmula molecular

C19H19N3O2

Apariencia

Solid powder

Sinónimos

KBP-5209;  KBP 5209;  KBP5209;  Pirotinib; none

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.